molecular formula C8H14N2O B13958172 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one

7-Methyl-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B13958172
M. Wt: 154.21 g/mol
InChI Key: GZTWJKAPAFANGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,7-diazaspiro[3.5]nonan-2-one is a spirocyclic lactam building block of significant interest in medicinal chemistry and drug discovery, particularly for the development of targeted cancer therapies. Its unique diazaspiro[3.5]nonane scaffold is a critical structural component in the synthesis of potent covalent inhibitors for the KRAS G12C mutant protein . KRAS mutations are a known driver in various human cancers, and the switch-II pocket of the KRAS G12C mutant has been identified as a druggable target . The 1,7-diazaspiro[3.5]nonane core demonstrates favorable binding properties in this allosteric pocket, helping to disrupt oncogenic signaling . Researchers utilize this compound and its derivatives as a key intermediate to develop drug candidates with improved metabolic stability and anti-tumor efficacy, as demonstrated in preclinical models of non-small cell lung cancer . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-methyl-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-4-2-8(3-5-10)6-7(11)9-8/h2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTWJKAPAFANGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one typically involves multi-step sequences centered on the construction of the spirocyclic framework by cyclization reactions of appropriately functionalized diamines and carbonyl-containing precursors. The methyl group at the 7-position is introduced either via methylated starting materials or through selective alkylation during intermediate stages.

A common approach involves:

  • Formation of a diazaspiro intermediate by cyclization of a diamine with a keto or aldehyde compound.
  • Introduction of the carbonyl group at the 2-position by controlled oxidation or direct incorporation during cyclization.
  • Methylation at the 7-position either before or after cyclization depending on the synthetic route.

Specific Preparation Method from Patent Literature

According to a detailed patent (CN102659678B), a related spirocyclic compound, 1-carbonyl-7-diazaspiro[3.5]nonane derivatives, can be synthesized via a two-step process involving:

  • Step 1: Reaction of Compound II (a suitably functionalized diamine) with Compound V (an alkylating agent) in the presence of sodium hydride (NaH) as a base, in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), at temperatures ranging from 60°C to 120°C to yield Compound VI.

  • Step 2: Epoxidation and ring expansion of Compound VI using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in dichloromethane (DCM) or acetonitrile at 10°C to 60°C to produce the target spirocyclic compound.

This method boasts advantages such as fewer reaction steps, simple operation, cost-effective and readily available raw materials, and a high overall yield of approximately 70.7%, making it suitable for large-scale production.

Preparation Using Trifluoroacetic Acid (TFA) Mediated Cyclization

Another documented synthetic approach involves the treatment of an intermediate diamine precursor with trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures (0–20°C) for 3 hours. This step facilitates cyclization and deprotection to yield the crude 7-Methyl-1,7-diazaspiro[3.5]nonane intermediate, which can be further purified or used directly in subsequent steps.

Cyclization via Diamine and Carbonyl Compound

A general synthetic route reported in medicinal chemistry literature involves the reaction of a diamine with a carbonyl compound under reflux conditions in the presence of a catalyst or base. This cyclization forms the spirocyclic ring system, incorporating the carbonyl functionality at the 2-position. The methyl group at the 7-position is introduced by using methyl-substituted diamine or by selective methylation post-cyclization.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Solvent Temperature (°C) Yield (%) Notes
1 Alkylation/Cyclization Compound II + Compound V, NaH (1.5–4 eq.) THF or DMF 60–120 High Controlled molar ratios critical
2 Epoxidation/Ring Expansion mCPBA or H2O2 (1–1.5 eq.) DCM or Acetonitrile 10–60 ~70.7 Reaction time and temperature sensitive
3 Acid-mediated cyclization TFA dropwise addition DCM 0–20 ~100 (crude) Used for intermediate preparation

Industrial Production Considerations

Industrial synthesis of 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one follows similar synthetic pathways but emphasizes scalability, cost-effectiveness, and safety. Key considerations include:

  • Use of safer reagents to replace hazardous ones like nitromethane.
  • Optimization of reaction temperatures and solvents to maximize yield and purity.
  • Adoption of continuous flow reactors to improve reaction control and throughput.
  • Implementation of efficient purification methods such as recrystallization or chromatography to achieve pharmaceutical-grade purity.

In-Depth Research Findings

Yield and Purity

The patent method achieves a high overall yield of approximately 70.7% for the spirocyclic target compound, which is considered efficient for complex spirocyclic frameworks. The trifluoroacetic acid-mediated cyclization reported yields near quantitative conversion to the intermediate, facilitating downstream processing.

Reaction Mechanism Insights

  • The alkylation step involves nucleophilic substitution facilitated by sodium hydride, which deprotonates amine groups to enhance nucleophilicity.
  • Epoxidation with mCPBA introduces an epoxide intermediate that undergoes ring expansion to form the spirocyclic core.
  • Acid-mediated cyclization likely proceeds via protonation of carbonyl groups, promoting intramolecular nucleophilic attack to close the ring.

Summary Table of Preparation Methods

Method Key Reagents Solvents Temperature Range Yield (%) Scale Suitability Notes
Alkylation + Epoxidation Compound II, Compound V, NaH, mCPBA/H2O2 THF/DMF, DCM/Acetonitrile 60–120 / 10–60 ~70.7 Large scale Cost-effective, fewer steps
TFA-Mediated Cyclization Intermediate diamine, TFA DCM 0–20 ~100 (crude) Lab scale Simple, high yield intermediate
Diamine + Carbonyl Cyclization Diamine, Carbonyl compound Various (e.g., ethanol, methanol) Reflux (~80) Moderate Lab/industrial Classic method, methylation step needed

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

7-Methyl-1,7-diazaspiro[3.5]nonan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,7-Diazaspiro[3.5]nonane
  • 2,7-Diazaspiro[3.5]nonane
  • 1,7-Diazaspiro[4.4]nonane

Comparison: Compared to these similar compounds, 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to the presence of the methyl group at the 7-position. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for specific applications.

Biological Activity

7-Methyl-1,7-diazaspiro[3.5]nonan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. While explicit data on its biological activity is limited, insights can be drawn from related compounds and ongoing research.

Chemical Structure and Properties

The molecular formula of 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one is C₁₀H₂₃NO, indicating a complex structure that includes a spirocyclic arrangement. This configuration is significant as it influences the compound's interactions within biological systems. The presence of a methylene bridge between two five-membered rings contributes to its spatial arrangement, which may affect both physical and biochemical interactions.

1. Sigma Receptor Interaction

Research has shown that diazaspiro compounds can act as ligands for sigma receptors (SRs), which are implicated in various physiological processes including pain modulation and neuroprotection. For instance, derivatives of 2,7-diazaspiro[4.4]nonane have demonstrated high binding affinities to sigma receptors (S1R and S2R) with potential analgesic effects . Although direct studies on 7-Methyl-1,7-diazaspiro[3.5]nonan-2-one are lacking, it is plausible that similar interactions could be observed due to structural similarities.

2. Covalent Inhibition of KRAS G12C

A related compound, 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, has been identified as a potent covalent inhibitor against the KRAS G12C mutation, which is significant in the context of non-small cell lung cancer treatment . This indicates that spirocyclic compounds may possess anticancer properties through mechanisms involving direct interaction with mutant proteins.

Case Study: Sigma Receptor Ligands

A study focusing on the design and synthesis of diazaspiro derivatives revealed their potential as sigma receptor ligands with analgesic properties. Compounds from this class exhibited negligible cytotoxicity while maintaining high binding affinities (e.g., KiS1R=3.5nM,KiS2R=2.6nMK_{iS1R}=3.5\,\text{nM},K_{iS2R}=2.6\,\text{nM}) and demonstrated efficacy in pain models without inducing motor impairment .

Case Study: KRAS Inhibitors

In another study, a series of derivatives based on the diazaspiro framework were evaluated for their ability to inhibit KRAS G12C. The lead compound demonstrated a dose-dependent antitumor effect in xenograft mouse models, highlighting the therapeutic potential of spirocyclic compounds in oncology .

Research Table: Summary of Biological Activities

Compound NameTargetBiological ActivityBinding AffinityReference
7-Methyl-1,7-diazaspiro[3.5]nonan-2-oneUnknownPotential sigma receptor ligandNot characterized
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneKRAS G12CCovalent inhibitorHigh metabolic stability
2,7-diazaspiro[4.4]nonane derivativesSigma receptors (S1R/S2R)Analgesic propertiesKiS1R=3.5nMK_{iS1R}=3.5\,\text{nM}
KiS2R=2.6nMK_{iS2R}=2.6\,\text{nM}

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.